molecular formula C19H22FN3O3S B2406807 N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-04-4

N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2406807
CAS No.: 852134-04-4
M. Wt: 391.46
InChI Key: JOWUACKJPWTURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-4-25-16(26-5-2)10-21-18(24)17-12(3)23-11-15(22-19(23)27-17)13-6-8-14(20)9-7-13/h6-9,11,16H,4-5,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWUACKJPWTURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that has garnered interest in various biological evaluations due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against specific pathogens and cancer cell lines.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22FN3O3S
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 852134-04-4

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly its antimycobacterial , antibacterial , and anticancer properties.

Antimycobacterial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. In a study involving similar compounds, derivatives showed promising results with IC50 values as low as 2.03 µM against M. tuberculosis H37Ra strains . The presence of the imidazo-thiazole moiety is crucial for this activity.

Antibacterial Activity

This compound has also been tested against various bacterial strains. In vitro studies revealed that certain derivatives of imidazo-thiazole exhibited effective antibacterial properties with minimal cytotoxicity to mammalian cells . These findings suggest a selective inhibition mechanism that could be exploited for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. For instance, related imidazo-thiazole compounds demonstrated antiproliferative effects against pancreatic cancer cell lines with IC50 values ranging from 0.23 mM to 11.4 mM . The mechanism involves modulation of key regulators of epithelial-to-mesenchymal transition (EMT), which is significant in cancer metastasis.

Case Studies and Research Findings

StudyCompound TestedTargetIC50 (µM)Observations
IT10 (similar derivative)M. tuberculosis2.32Selective inhibition with no acute toxicity
Various imidazo derivativesBacterial strainsVariesPromising antibacterial activity with low toxicity
Imidazo-thiazole derivativesPancreatic cancer cells0.23 - 11.4Significant reduction in cell migration and spheroid shrinkage

The biological activity of this compound can be attributed to:

  • Inhibition of key enzymes involved in the metabolic pathways of target pathogens.
  • Modulation of cellular pathways associated with cancer cell proliferation and migration.
  • Selective targeting of bacterial membranes leading to disruption and cell death.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits significant anticancer properties. Various studies have explored its efficacy against different cancer cell lines:

  • Cytotoxicity : The compound has shown potent cytotoxic effects with IC50 values ranging from 1.1 to 1.6 µM against various human cancer cell lines, indicating strong potential for development as an anticancer agent .
  • Mechanism of Action : It is believed that the compound inhibits tubulin polymerization, which is crucial for cancer cell division and growth . This mechanism is similar to other known anticancer agents that target microtubule dynamics.
  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1) with half maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties:

  • Activity Against Mycobacterium tuberculosis : A study highlighted the importance of imidazo[2,1-b][1,3]thiazole derivatives in combating tuberculosis. The synthesized derivatives exhibited selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.32 µM .
  • Selectivity : Notably, these compounds demonstrated selectivity against non-tuberculous mycobacteria (NTM), suggesting a focused therapeutic potential for treating tuberculosis without affecting other mycobacterial infections .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazo[2,1-b][1,3]thiazole derivatives found that compounds similar to this compound exhibited significant antiproliferative activity in pancreatic cancer models. The research utilized the Sulforhodamine-B assay to evaluate the cytotoxicity and migration inhibition rates of these compounds .

CompoundCell LineIC50 (µM)Migration Inhibition
This compoundSUIT-25.11Significant
Similar DerivativeCapan-110.8Moderate

Case Study 2: Antimycobacterial Activity

In a separate study focused on synthesizing new antimycobacterial agents, derivatives of imidazo[2,1-b][1,3]thiazole were tested against Mycobacterium tuberculosis. The most active derivative showed an IC50 value of 7.05 µM and was characterized by molecular docking studies to understand its binding interactions with target proteins involved in bacterial metabolism .

Q & A

Q. Example Optimization Table :

ModificationBiological ImpactReference
Diethoxyethyl → Piperazine↑ Acetylcholinesterase inhibition (IC₅₀: 0.8 µM → 0.2 µM)
4-Fluorophenyl → 4-CF₃-phenyl↑ Metabolic half-life (t₁/₂: 2h → 6h)

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., Ellman’s method for acetylcholinesterase) and cell-based assays (e.g., SH-SY5Y neuroblastoma models) to rule out false positives .
  • Structural analysis : Compare crystallographic data (e.g., torsion angles of the diethoxyethyl chain) to identify conformational flexibility impacting binding .
  • Batch consistency : Monitor synthetic intermediates via HPLC to ensure purity (>98%) and exclude impurities as confounding factors .

Advanced: What computational methods are recommended for predicting this compound’s pharmacokinetics?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼2.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition risks .
  • Metabolic sites : Identify labile positions (e.g., diethoxyethyl ethers) using MetaSite, aligning with findings in benzothiazole derivatives .
  • Solubility enhancement : Apply COSMO-RS simulations to design prodrugs (e.g., phosphate esters) for improved aqueous solubility .

Basic: How is crystallographic data utilized to resolve stereochemical uncertainties?

  • Space group determination : Use SIR97 or SHELXD to index diffraction patterns (e.g., monoclinic P2₁/c) and assign absolute configuration .
  • Torsion angle analysis : Map dihedral angles (e.g., imidazo-thiazole vs. carboxamide plane) to confirm non-planar conformations affecting solubility .

Advanced: What strategies mitigate synthetic challenges (e.g., low yields in amidation steps)?

  • Coupling agent optimization : Replace EDC with HATU for sterically hindered amines, improving yields from 60% to 85% .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and enhance purity via controlled heating (100°C) .
  • Protecting groups : Use Boc-protected intermediates during Suzuki coupling to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.